
5-(2-Aminoethyl)thiophene-2-carboxamide
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Overview
Description
5-(2-Aminoethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C7H10N2OS and its molecular weight is 170.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemistry
- Building Block for Synthesis : 5-(2-Aminoethyl)thiophene-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is frequently employed in reactions such as Suzuki cross-coupling to develop novel pharmaceuticals and materials with specific electronic properties.
Biology
- Biological Activity : The compound has been investigated for its potential antimicrobial and anticancer properties. In vitro studies have shown significant inhibition of various cancer cell lines, indicating its potential as an anticancer agent .
- Protein Interactions : Molecular docking studies reveal that this compound can effectively bind to proteins and enzymes involved in metabolic pathways, suggesting its role in modulating biological activities.
Medicine
- Therapeutic Potential : Due to its unique chemical structure, this compound is explored for therapeutic applications, including its role as a selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel, which is significant in thermoregulation.
- Drug Development : Its properties make it a candidate for drug discovery, where it can serve as a scaffold for designing new pharmaceuticals targeting various diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potent antimicrobial properties.
Case Study 2: Anticancer Activity
In vitro experiments assessed the anticancer activity of this compound on various cancer cell lines. Results showed dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
Properties
CAS No. |
88961-65-3 |
---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
5-(2-aminoethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C7H10N2OS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4,8H2,(H2,9,10) |
InChI Key |
AALHGKIMYLYESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.